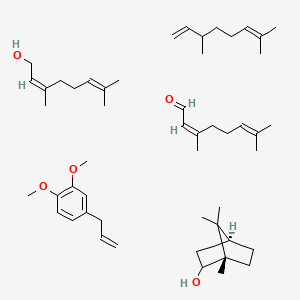
Lemongrass oil
Übersicht
Beschreibung
Lemongrass is a tropical, grassy plant used in cooking and herbal medicine. Extracted from the leaves and stalks of the lemongrass plant, lemongrass oil has a powerful, citrus scent . It’s often found in soaps and other personal care products . Lemongrass oil can be extracted, and it’s been used by healthcare providers to treat digestive problems and high blood pressure . It has many other potential health benefits, too . In fact, lemongrass essential oil is a popular tool in aromatherapy to help relieve stress, anxiety, and depression .
Synthesis Analysis
Lemongrass oil is chiefly a mixture of various cyclic and acyclic bioactive monoterpenes . The biosynthesis of lemongrass oil involves both the mevalonate and non-mevalonate pathways .Molecular Structure Analysis
The molecular structure of lemongrass oil is complex, as it is a mixture of various cyclic and acyclic bioactive monoterpenes . The exact structure would depend on the specific components present in the oil.Chemical Reactions Analysis
Lemongrass oil has been found to exhibit antimicrobial, antifungal, and insect repellent properties . The oil’s effectiveness in these areas is likely due to the chemical reactions between its components and the organisms it interacts with .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Lemongrass oil has demonstrated significant antifungal activity against various postharvest pathogens, such as Colletotrichum coccodes, Botrytis cinerea, Cladosporium herbarum, Rhizopus stolonifer, and Aspergillus niger. This suggests its potential as an alternative to synthetic fungicides in food preservation and storage (Tzortzakis & Economakis, 2007).
Influence on Plant Growth under Metal Stress
Research shows that lemongrass can tolerate soil contaminated with heavy metals, maintaining oil yield and quality. This finding is crucial for cultivating essential oil-bearing plants in contaminated environments, ensuring safety and efficacy (Gautam & Agrawal, 2017).
Anxiolytic Effects
Lemongrass aroma has been found to reduce anxiety in humans. Studies indicate a decrease in state anxiety and subjective tension following exposure to lemongrass essential oil, highlighting its potential therapeutic use for anxiety (Goes et al., 2015).
Enhancement of Crop Growth and Oil Yield
The use of different fertilizers has shown to impact the growth, biomass production, oil yield, and chemical composition of lemongrass. This research is valuable for agricultural practices to optimize lemongrass cultivation (Premathilake et al., 2018).
Impact of Silicon Nanoparticles
Silicon nanoparticles have been shown to enhance the growth and yield of lemongrass, positively impacting photosynthetic variables and enzyme activities. This suggests a potential for biotechnological applications in crop enhancement (Mukarram et al., 2021).
Cholesterol Reduction and Safety
Lemongrass essential oil has demonstrated cholesterol-lowering effects in mice without significant toxicity or genotoxicity. This indicates its potential as a safe dietary supplement for cholesterol management (Costa et al., 2011).
Activation of PPARα and γ
Citral, a component of lemongrass oil, activates PPARα and γ and suppresses COX-2 expression. This molecular mechanism contributes to lemongrass's anti-inflammatory properties and potential use in treating lifestyle-related diseases (Katsukawa et al., 2010).
Protective Effects against DNA Damage and Carcinogenesis
Lemongrass essential oil has shown protective actions against DNA damage and potential anticarcinogenic activity in animal studies. This underscores its possible role in cancer prevention (Bidinotto et al., 2011).
Gastric Healing Activity
Lemongrass and its components, such as geraniol, have been found to promote gastric healing in mice. This research supports the traditional use of lemongrass in treating gastric disorders (Venzon et al., 2018).
Antibacterial Activity against Mastitis Pathogens
Lemongrass oil and its major components have shown antibacterial activity against clinically isolated bovine mastitis pathogens. This suggests its potential use in veterinary medicine, especially for treating infections caused by drug-resistant bacteria (Aiemsaard et al., 2011).
Metabolic Syndrome Management
Studies indicate that lemongrass extracts and essential oil can effectively manage conditions associated with metabolic syndrome, such as obesity and diabetes, in animal models. This highlights its potential as a natural remedy for these disorders (Dobhal et al., 2022).
Antimicrobial and Cytotoxicity Analysis
Lemongrass essential oil has exhibited antimicrobial effects against various pathogenic bacteria and shows promise in managing drug-resistant infections. However, its cytotoxic effects necessitate further investigation before human exposure (Adukwu et al., 2016).
Repellency Against Stable Flies
Lemongrass oil has been shown to be an effective repellent against stable flies, suggesting its potential application in pest management (Baldacchino et al., 2013).
Enhancing Soil Fertility
Long-term studies reveal that nitrogen application affects lemongrass yield, oil quality, and soil fertility. Understanding these effects is crucial for sustainable agricultural practices (Singh, 2001).
Zukünftige Richtungen
Lemongrass oil has high commercial potential in medicinal, cosmetic, food, and energy industries . It has a wide array of biological activities and is used in aromatherapy to help relieve stress, anxiety, and depression . Future research may focus on further understanding the oil’s mechanisms of action and exploring new applications for its use.
Eigenschaften
IUPAC Name |
1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2.2C10H18O.C10H16O.C10H18/c1-4-5-9-6-7-10(12-2)11(8-9)13-3;1-9(2)7-4-5-10(9,3)8(11)6-7;2*1-9(2)5-4-6-10(3)7-8-11;1-5-10(4)8-6-7-9(2)3/h4,6-8H,1,5H2,2-3H3;7-8,11H,4-6H2,1-3H3;5,7,11H,4,6,8H2,1-3H3;5,7-8H,4,6H2,1-3H3;5,7,10H,1,6,8H2,2-4H3/b;;2*10-7-;/t;7-,8?,10+;;;/m.0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUYIATKYHYBE-TXQHLEIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)C=C.CC(=CCC/C(=C\CO)/C)C.CC(=CCC/C(=C\C=O)/C)C.C[C@]12CC[C@H](C1(C)C)CC2O.COC1=C(C=C(C=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6850743 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1241538.png)
![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
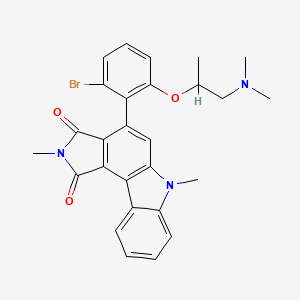
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)
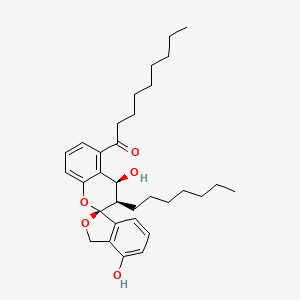
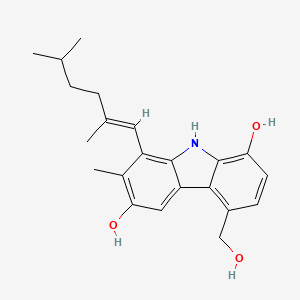
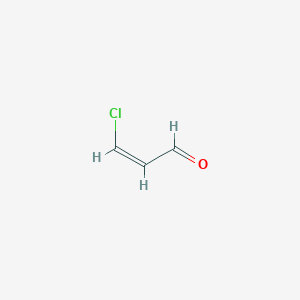
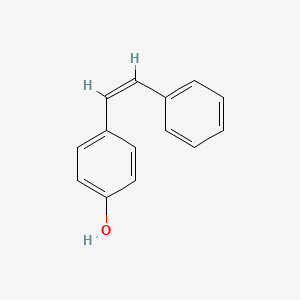
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)
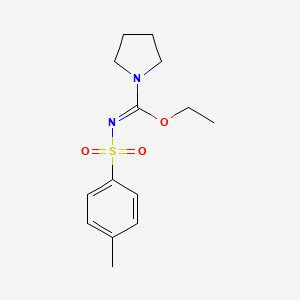
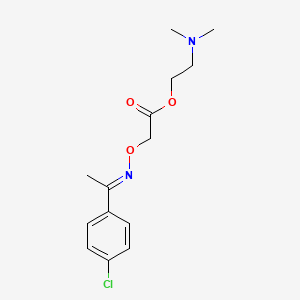
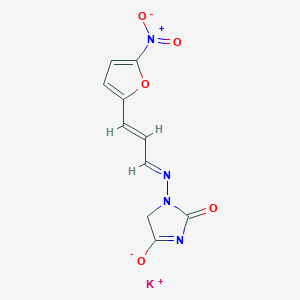
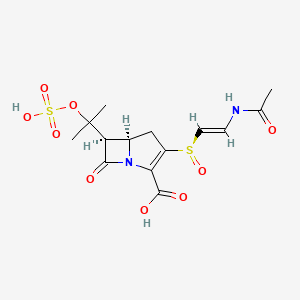
![(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B1241557.png)